molecular formula C20H19BrN2O2 B2776570 3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851407-81-3

3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2776570
M. Wt: 399.288
InChI Key: AFUDHMLEQZOFNZ-UHFFFAOYSA-N
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Description

“3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that it contains a quinolin-3-yl group, which is a heterocyclic compound .

Scientific Research Applications

Synthesis and Characterization

Quinoline and benzamide derivatives have been extensively studied for their potential applications in medicinal chemistry and material science. For instance, the study of polymorphs and salts of similar compounds has revealed differences in packing patterns, hydrogen bonding, and π-interactions, which are crucial for understanding the physicochemical properties of these compounds (Khakhlary & Baruah, 2014). Such insights can guide the synthesis of new derivatives with tailored properties for specific applications.

Medicinal Chemistry Applications

Benzamide and quinoline derivatives are known for their biological activities and have been explored as potential therapeutic agents. For example, the synthesis and characterization of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have shown promising activities in ethylene oligomerization, indicating their potential in catalysis and industrial applications (Wang, Shen, & Sun, 2009). Additionally, derivatives of quinazolinone, a structurally related compound, have been synthesized and evaluated for their antiviral activities against a range of viruses, demonstrating the broad spectrum of biological activities of these compounds (Selvam et al., 2007).

Antimicrobial and Antitubercular Activities

Novel carboxamide derivatives of 2-quinolones have been synthesized and shown to exhibit significant antimicrobial and antitubercular activities, highlighting the therapeutic potential of quinoline and benzamide derivatives in combating infectious diseases (Kumar, Fernandes, & Kumar, 2014). This suggests that similar compounds, including 3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, could be explored for their antimicrobial properties.

properties

IUPAC Name

3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-12-6-7-14-10-16(20(25)23-18(14)13(12)2)8-9-22-19(24)15-4-3-5-17(21)11-15/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUDHMLEQZOFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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